molecular formula C16H14N2O2 B2998178 (E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile CAS No. 900019-57-0

(E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile

Cat. No.: B2998178
CAS No.: 900019-57-0
M. Wt: 266.3
InChI Key: YGQZZOBUUUXSTC-JLHYYAGUSA-N
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Description

(E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.3. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18-9-3-4-15(18)16(19)13(11-17)10-12-5-7-14(20-2)8-6-12/h3-10H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQZZOBUUUXSTC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328320
Record name (E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900019-57-0
Record name (E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile, a compound with the molecular formula C16H14N2O2C_{16}H_{14}N_{2}O_{2} and a molecular weight of 266.29 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 1-methylpyrrole-2-carbonyl moiety attached to a 4-methoxyphenyl group, contributing to its unique properties. The structure can be represented as follows:

 E 3 4 methoxyphenyl 2 1 methylpyrrole 2 carbonyl prop 2 enenitrile\text{ E 3 4 methoxyphenyl 2 1 methylpyrrole 2 carbonyl prop 2 enenitrile}

Cytotoxicity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that related compounds demonstrated potent cytotoxicity in murine L1210 lymphoid leukemia models, primarily through the inhibition of DNA synthesis and interference with de novo purine biosynthesis pathways .

The primary mechanism through which these compounds exert their effects involves:

  • Inhibition of Enzymatic Activity : The compounds inhibit key enzymes such as PRPP-amido transferase and IMP dehydrogenase, crucial for nucleotide synthesis.
  • DNA Fragmentation : Treatment with these compounds leads to DNA fragmentation in cancer cells, indicating an apoptotic response .

Case Studies

StudyFindings
Murine L1210 Model Demonstrated potent cytotoxicity with significant inhibition of DNA synthesis. Major targets included PRPP-amido transferase and IMP dehydrogenase.
Cell Line Studies Various substituted pyrrole derivatives showed selective toxicity towards cancerous cells while sparing normal cells, suggesting potential for targeted cancer therapy .

Pharmacological Profile

The pharmacological profile of this compound suggests it may act as an anticancer agent due to its ability to disrupt cellular processes critical for tumor growth and survival.

Solubility and Stability

The compound exhibits a solubility of approximately 5 µg/mL at physiological pH (7.4), which is an important factor for its bioavailability in therapeutic applications.

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